molecular formula C12H13NO B1273792 2-Amino-1-(2-naphthyl)-1-ethanol CAS No. 4899-26-7

2-Amino-1-(2-naphthyl)-1-ethanol

Cat. No.: B1273792
CAS No.: 4899-26-7
M. Wt: 187.24 g/mol
InChI Key: PGJHAXAIVJIVSM-UHFFFAOYSA-N
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Description

2-Amino-1-(2-naphthyl)-1-ethanol is an organic compound with the molecular formula C12H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2-naphthyl)-1-ethanol typically involves the reduction of 2-nitro-1-(2-naphthyl)-1-ethanol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride (NaBH4) in the presence of a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form 2-Amino-1-(2-naphthyl)-1-ethane. This reduction can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, alkylating agents

Major Products:

    Oxidation: 2-Naphthaldehyde, 2-Naphthone

    Reduction: 2-Amino-1-(2-naphthyl)-1-ethane

    Substitution: Various substituted derivatives depending on the substituent used

Scientific Research Applications

2-Amino-1-(2-naphthyl)-1-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-naphthyl)-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the naphthalene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

    2-Naphthol: An isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring.

    2-Amino-1-(2-naphthyl)ethanone: A compound with a similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness: 2-Amino-1-(2-naphthyl)-1-ethanol is unique due to the presence of both an amino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJHAXAIVJIVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370700
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4899-26-7, 5696-74-2
Record name 2-Amino-1-(2-naphthyl)-1-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(naphthalen-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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